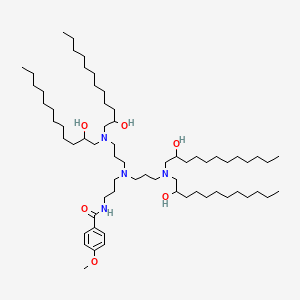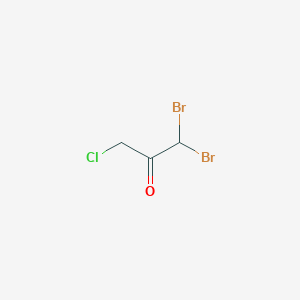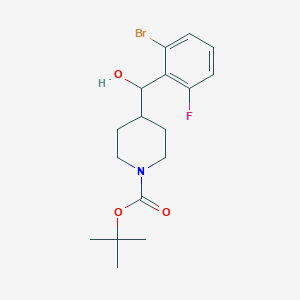
DL-threo-Chloramphenicol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-threo-Chloramphenicol-d5: is a deuterium-labeled derivative of the antibiotic chloramphenicol. It is specifically labeled with five deuterium atoms (d5) and is used as an internal standard in various analytical techniques, such as mass spectrometry, to quantify chloramphenicol or related compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-Chloramphenicol-d5 involves the incorporation of deuterium atoms into the chloramphenicol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .
化学反応の分析
Types of Reactions: DL-threo-Chloramphenicol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chloramphenicol derivatives, while reduction can produce deuterated alcohols .
科学的研究の応用
DL-threo-Chloramphenicol-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify chloramphenicol and related compounds.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of chloramphenicol.
Industry: Applied in quality control processes to ensure the accuracy and precision of analytical measurements
作用機序
The mechanism of action of DL-threo-Chloramphenicol-d5 is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. This action effectively halts bacterial growth and replication .
類似化合物との比較
Chloramphenicol: The parent compound, widely used as an antibiotic.
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties.
Florfenicol: Another chloramphenicol derivative used in veterinary medicine
Uniqueness: DL-threo-Chloramphenicol-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced accuracy and precision in quantifying chloramphenicol and related compounds .
特性
分子式 |
C11H12Cl2N2O5 |
|---|---|
分子量 |
328.16 g/mol |
IUPAC名 |
2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/i1D,2D,3D,4D,9D |
InChIキー |
WIIZWVCIJKGZOK-NEKQGQCZSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C(CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |
正規SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)



![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)

amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)

